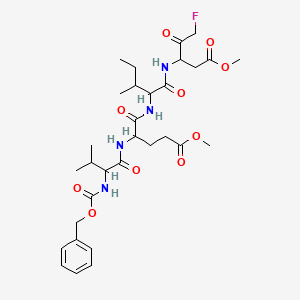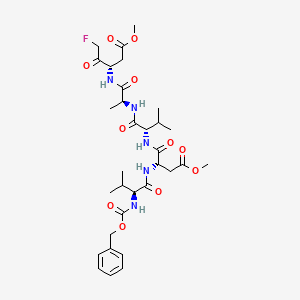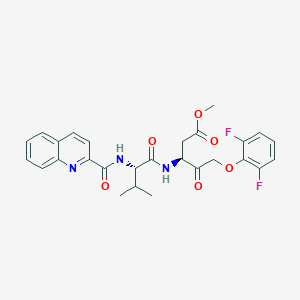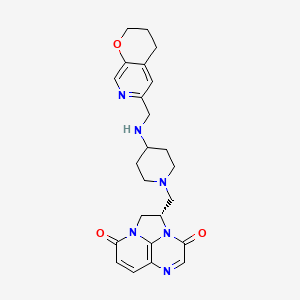
Gepotidacin S enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gepotidacin S enantiomer is an S enantionmer of gepotidacin.
Scientific Research Applications
1. Antibacterial Mechanism and Efficacy
Mechanistic Insights
Gepotidacin, a first-in-class triazaacenaphthylene, is a novel bacterial topoisomerase inhibitor. It has shown robust in vitro activity against a range of wild-type and fluoroquinolone-resistant bacteria. A study revealed its potent inhibition of Staphylococcus aureus gyrase, causing high levels of gyrase-mediated single-stranded DNA breaks. This differs from fluoroquinolones, which induce primarily double-stranded DNA breaks. Gepotidacin's distinct binding mechanism and conformational flexibility contribute to its activity (Gibson et al., 2019).
In Vitro Activity Against Bacteria
Another study highlights gepotidacin's in vitro activity against susceptible and drug-resistant pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. It was found to be bactericidal, with no occurrences of antagonism when combined with other antimicrobials, suggesting its potential as a novel antibiotic for treating infections (Flamm et al., 2017).
2. Applications in Treating Specific Infections
Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Gepotidacin demonstrated efficacy and safety in a phase 2 study for the treatment of Gram-positive ABSSSIs. It highlighted the potential of gepotidacin to meet the need for novel antibacterial agents against drug-resistant pathogens through a unique mechanism of action (O'Riordan et al., 2017).
Urinary Tract Infections (UTIs)
Research on gepotidacin's pharmacokinetics and pharmacodynamics against Escherichia coli in in vitro models underscores its potential for treating UTIs. The study identified key pharmacokinetic-pharmacodynamic indices associated with efficacy, suggesting appropriate dosing regimens for clinical studies (VanScoy et al., 2021).
3. Potential in Treating Neisseria Gonorrhoeae
- Effectiveness Against Drug-Resistant Strains: Gepotidacin has shown in vitro activity against Neisseria gonorrhoeae, including drug-resistant strains. It is bactericidal and has a low rate of spontaneous single-step resistance. This suggests its potential use in treating infections caused by N. gonorrhoeae, a significant consideration given the rising antibiotic resistance in this pathogen (Farrell et al., 2017).
properties
Molecular Formula |
C₂₄H₂₈N₆O₃ |
|---|---|
Molecular Weight |
448.52 |
IUPAC Name |
(3S)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m0/s1 |
InChI Key |
PZFAZQUREQIODZ-IBGZPJMESA-N |
SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



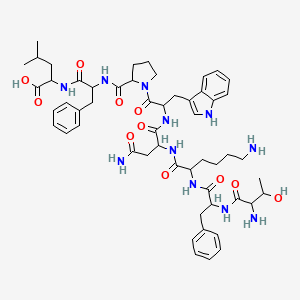
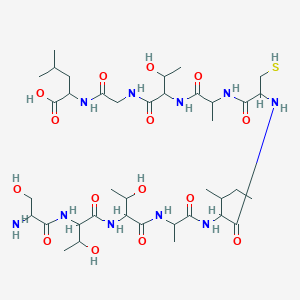
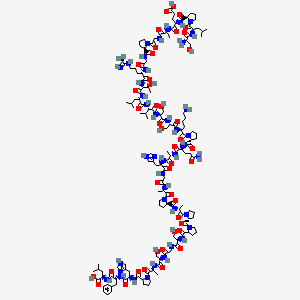


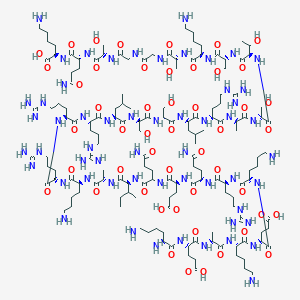
![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)
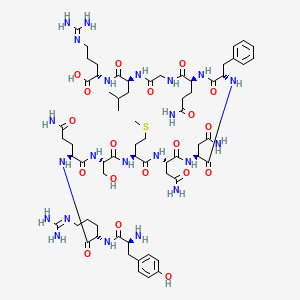

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
